molecular formula C18H15FN4OS B14976337 6-[(2,6-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2,6-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14976337
M. Wt: 354.4 g/mol
InChI Key: UTGAFZPIYQTOFZ-UHFFFAOYSA-N
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Description

6-[(2,6-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with a 2,6-dimethylphenoxy methyl group and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,6-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Substitution Reactions: The 2,6-dimethylphenoxy methyl group and the 3-fluorophenyl group are introduced through nucleophilic substitution reactions, typically using appropriate halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-[(2,6-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, bases, solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified electronic properties.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biology: The compound has been used as a probe to study biological processes and pathways, particularly those involving oxidative stress and signal transduction.

    Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 6-[(2,6-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This can result in the inhibition or activation of specific biochemical pathways, ultimately leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-[(2,6-Dimethylphenoxy)methyl]-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure with a chlorine atom instead of a fluorine atom.

    6-[(2,6-Dimethylphenoxy)methyl]-3-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure with a bromine atom instead of a fluorine atom.

    6-[(2,6-Dimethylphenoxy)methyl]-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of 6-[(2,6-Dimethylphenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H15FN4OS

Molecular Weight

354.4 g/mol

IUPAC Name

6-[(2,6-dimethylphenoxy)methyl]-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15FN4OS/c1-11-5-3-6-12(2)16(11)24-10-15-22-23-17(20-21-18(23)25-15)13-7-4-8-14(19)9-13/h3-9H,10H2,1-2H3

InChI Key

UTGAFZPIYQTOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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